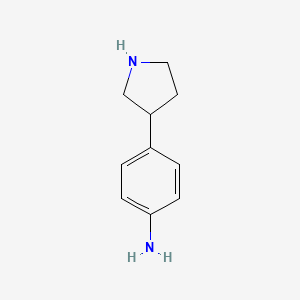

4-(Pyrrolidin-3-YL)aniline

Description

4-(Pyrrolidin-3-YL)aniline is an aromatic amine derivative characterized by a pyrrolidine ring (a five-membered secondary amine) attached to the para position of an aniline backbone via its 3-position. The molecular formula is C₁₀H₁₃N₂, with a molecular weight of 161.23 g/mol. Its structural flexibility allows for diverse electronic and steric interactions, making it valuable for tuning physicochemical properties in target applications .

Properties

IUPAC Name |

4-pyrrolidin-3-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMLQMGCKYZMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-YL)aniline typically involves the formation of the pyrrolidine ring followed by its attachment to the aniline moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-aminopyrrolidine with aniline derivatives can yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-YL)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The aniline moiety allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Pyrrolidin-3-YL)aniline has been identified as a significant scaffold in drug development due to its structural properties that facilitate interactions with biological targets.

Antagonist Development

Recent studies have highlighted the compound's role in developing small molecule antagonists targeting the RXFP3 receptor, which is implicated in metabolic disorders and alcohol addiction. The compound was synthesized and characterized, demonstrating promising pharmacokinetic properties and antagonist activity against relaxin-3, a peptide involved in various physiological processes .

Synthesis of Bioactive Compounds

The synthesis of this compound derivatives has been explored for their potential as bioactive compounds. For instance, modifications to the pyrrolidine structure have been shown to enhance the potency and selectivity of these compounds against specific biological targets .

Synthetic Methodologies

The synthesis of this compound involves various chemical reactions that can be optimized for efficiency and yield.

Synthesis Techniques

- Condensation Reactions : The compound can be synthesized through condensation reactions involving pyrrolidine derivatives and anilines. This method allows for the introduction of various substituents that can modify the compound's biological activity .

- High Throughput Screening : The application of high throughput screening techniques has facilitated the identification of effective derivatives of this compound, leading to the discovery of new antagonists with enhanced properties .

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

Metabolic Disorders

Research indicates that antagonists derived from this compound could be beneficial in treating metabolic syndrome, particularly in managing weight gain associated with antipsychotic medications. The antagonistic action on RXFP3 may help regulate appetite and energy balance .

Alcohol Addiction

Studies have demonstrated a correlation between relaxin-3 expression and alcohol consumption behaviors. Antagonists based on this compound have shown efficacy in reducing alcohol self-administration in animal models, suggesting a potential therapeutic avenue for treating alcohol use disorders .

Data Tables

Case Study 1: RXFP3 Antagonists

A study focused on synthesizing small molecule antagonists derived from this compound demonstrated its effectiveness in blocking relaxin-3 activity. The synthesized compounds were tested for their ability to inhibit cAMP production induced by relaxin-3, showing significant promise for further development into therapeutics for metabolic disorders .

Case Study 2: Alcohol Consumption

In another study, the administration of RXFP3 antagonists based on this compound significantly decreased operant self-administration of alcohol in rat models. This suggests that this compound derivatives could serve as potential treatments for alcohol dependence by modulating neurobiological pathways involved in addiction .

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The aniline moiety may participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(Pyrrolidin-3-YL)aniline with structurally related aniline derivatives:

Key Observations :

- Ring Size and Flexibility : Pyrrolidine (5-membered) offers greater ring strain and conformational restriction compared to piperidine (6-membered) or morpholine (6-membered with an oxygen atom). This affects binding affinity in receptor-ligand interactions .

- Electronic Effects : Electron-donating groups (e.g., methoxy in 3-Methoxy-4-(1-pyrrolidinyl)aniline) enhance aromatic ring reactivity, while electron-withdrawing groups (e.g., sulfonyl in 4-(Piperidin-1-ylsulfonyl)aniline) reduce basicity .

- Substituent Position : The 3-position linkage in this compound introduces steric hindrance distinct from 1-position substitutions (e.g., 3-Methoxy-4-(1-pyrrolidinyl)aniline), influencing solubility and intermolecular interactions .

Reactivity Trends :

- Pyrrolidine-containing derivatives exhibit higher nucleophilicity at the amine group compared to morpholine or piperidine analogs due to reduced steric bulk .

- Sulfonyl and alkoxy substituents (e.g., in 4-(Piperidin-1-ylsulfonyl)aniline and 4-(3-Morpholinopropoxy)aniline) enhance thermal stability but reduce solubility in polar solvents .

Biological Activity

4-(Pyrrolidin-3-YL)aniline is a compound that combines a pyrrolidine ring with an aniline moiety, making it a significant scaffold in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a nitrogen-containing heterocycle, which is known for its ability to interact with various biological targets. The presence of both the pyrrolidine and aniline groups enhances its potential for drug design by allowing for multiple interaction sites with biological molecules.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring contributes to binding affinity through hydrogen bonding and hydrophobic interactions, while the aniline moiety can engage in π-π stacking interactions with aromatic residues in target proteins. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted the development of quinazoline analogues containing pyrrolidine groups that demonstrated potent inhibition of the PI3Kδ enzyme, which is implicated in cancer cell proliferation. One compound showed an IC50 value of 2.7 nM, comparable to established drugs like idelalisib .

Antimalarial Activity

Another area of interest is the antimalarial potential of pyrrolidine derivatives. A series of 4-aryl pyrrolidines were evaluated for their efficacy against Plasmodium falciparum, with some compounds demonstrating IC50 values as low as 51 nM . These results suggest that modifications to the pyrrolidine structure can enhance antimalarial activity.

Antiprotozoal Activity

In addition to anticancer and antimalarial activities, derivatives of this compound have been assessed for antiprotozoal effects. Compounds were synthesized and tested against Entamoeba histolytica and Plasmodium falciparum, with several showing promising antiamoebic activity with IC50 values lower than standard treatments like metronidazole .

Table 1: Biological Activity Summary of Pyrrolidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.